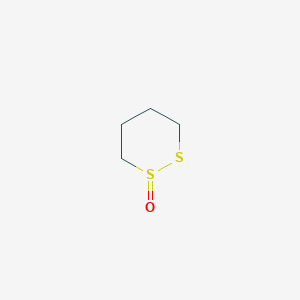

1-Oxo-1,2-dithiane

Description

Structure

3D Structure

Properties

IUPAC Name |

dithiane 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS2/c5-7-4-2-1-3-6-7/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZSUWIIEXAAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)SC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288501, DTXSID20919180 | |

| Record name | 1-Oxo-1,2-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2lambda~4~-Dithian-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7153-76-6, 92424-67-4 | |

| Record name | NSC56224 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Oxo-1,2-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2lambda~4~-Dithian-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Oxo 1,2 Dithiane and Functionalized Analogues

Controlled Oxidation Strategies for 1,2-Dithiane (B1220274) Precursors

The direct oxidation of 1,2-dithiane is the most common route to 1-oxo-1,2-dithiane. The key challenge in this approach is achieving monosulfoxidation without the formation of the corresponding 1,1-dioxide or 1,2-dioxide byproducts. This requires careful selection of the oxidant and precise control over the reaction environment.

Achieving regioselectivity in the oxidation of unsubstituted 1,2-dithiane is not a concern due to the molecule's symmetry. However, stereoselectivity is a significant aspect, leading to either the (R) or (S) enantiomer of the sulfoxide (B87167). Enzyme-catalyzed oxidations have been shown to be effective in producing chiral this compound. rsc.org For instance, the biotransformation of 1,2-dithiane using cyclohexanone (B45756) monooxygenase (CYMO) can yield (-)-(R)-1,2-dithiane-1-oxide. rsc.org In contrast, other enzymatic systems can produce the opposite enantiomer. This highlights the potential of biocatalysis in accessing specific stereoisomers of this class of compounds. rsc.org

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the synthesis of sulfoxides from their corresponding sulfides. The oxidation of 1,2-dithiane with one equivalent of m-CPBA can produce this compound. rsc.org The reaction is typically performed at low temperatures to enhance selectivity for the monosulfoxide and minimize over-oxidation. koreascience.kr For example, the chemical oxidation of 1,2-dithiane with m-CPBA has been used to prepare racemic (+/-)-1,2-dithiane-1-oxide. rsc.org

This methodology has also been successfully applied to substituted 1,2-dithiane systems. The oxidation of both trans- and cis-1,2-dithiane-4,5-diol (B3265139) diacetate with an equimolar amount of m-CPBA at low temperatures affords the corresponding stable 1-monoxides. koreascience.krresearchgate.net

| Starting Material | Product | Key Reaction Condition | Reference |

|---|---|---|---|

| 1,2-Dithiane | (+/-)-1,2-Dithiane-1-oxide | - | rsc.org |

| o-Hydroxyphenyl-o-hydroxybenzene disulfide | o-Hydroxyphenyl-o-hydroxybenzene-thiolsulfinate | -45°C | koreascience.kr |

| trans-1,2-Dithiane-4,5-diol diacetate | trans-1,2-Dithiane-4,5-diol diacetate 1-monoxide | - | researchgate.net |

| cis-1,2-Dithiane-4,5-diol diacetate | cis-1,2-Dithiane-4,5-diol diacetate 1-monoxide | - | researchgate.net |

Metal-based oxidants are also employed in the oxidation of sulfur-containing heterocycles. While the oxidation of 1,3-dithiane (B146892) with sodium periodate (B1199274) (NaIO₄) is well-documented to produce the corresponding dioxide, the application to 1,2-dithiane systems is more nuanced. rsc.orgrsc.org Attempts to oxidize substituted 1,2-dithianes, such as trans- and cis-1,2-dithiane-4,5-diol diacetate, to their 1,1-dioxides with many common oxidizing agents were initially unsuccessful. researchgate.net However, the use of potassium metaperiodate in aqueous 2-propanol, with iodine acting as a catalyst, successfully yielded the desired 1,1-dioxides. researchgate.net This suggests that periodate-based reagents can be effective, although conditions may need to be tailored to achieve the desired oxidation state, be it the monosulfoxide or the dioxide.

Preparation of Substituted and Derivatized this compound Systems

The this compound scaffold can be incorporated into more complex molecules, either by starting with a substituted 1,2-dithiane or by further reaction of the sulfoxide.

The synthesis of stereoisomeric diacetoxy-1-oxo-1,2-dithianes has been achieved through the controlled oxidation of the corresponding diacetoxy-1,2-dithiane precursors. Specifically, both trans-1,2-dithiane-4,5-diol diacetate and its cis isomer have been subjected to oxidation with reagents like m-CPBA. researchgate.net This reaction yields the respective 1-monoxides, which are exceptionally stable thiolsulfinates. koreascience.krresearchgate.net The stereochemistry of the starting diol diacetate is retained in the product, allowing for the specific preparation of these functionalized, stereoisomeric sulfoxides. researchgate.net

The Pummerer reaction and its variants are powerful tools for the functionalization of sulfoxides. wikipedia.org This reaction typically involves the conversion of a sulfoxide into a reactive electrophilic intermediate upon treatment with an activating agent like acetic anhydride (B1165640). wikipedia.org This strategy has been applied to create novel nucleoside analogues containing a 1,2-dithiane ring. researchgate.netrsc.org

Exploration of Derivatization Reactions Involving Cyclic Dithiane Oxides

The chemical reactivity of cyclic dithiane oxides, including this compound, opens avenues for various derivatization reactions. These transformations are key to creating functionalized analogues and exploring their synthetic potential. Research into this area has investigated reactions such as oxidation, metalation followed by electrophilic attack, and ring-cleavage.

One primary method for creating functionalized this compound analogues is through the direct oxidation of substituted 1,2-dithianes. For instance, the oxidation of both trans- and cis-1,2-dithiane-4,5-diol diacetate has been shown to yield the corresponding 1-monoxides. researchgate.net Further oxidation to the 1,1-dioxides proved more challenging, requiring specific reagents like potassium metaperiodate with an iodine catalyst. researchgate.net

The reactivity of the dithiane oxide ring itself allows for further derivatization. Metalation of cyclic dithiane oxides, particularly at the carbon adjacent to the sulfur atoms, creates a nucleophilic center that can react with various electrophiles. While studies have focused on isomers like 1,3-dithiane oxides, the principles can be extended to the 1,2-dithiane oxide framework. For example, various 2-substituted-1,3-dithiane oxides can be metalated and subsequently reacted with trialkylboranes. cardiff.ac.uk

In one such study, the reaction of lithiated 2-chloro-1,3-dithiane-1,3-dioxide with trioctylborane resulted in the migration of an octyl group from the boron to the carbon, displacing the chloride. cardiff.ac.uk Subsequent oxidation yielded nonanoic acid. cardiff.ac.uk This demonstrates a method for carbon-carbon bond formation at the dithiane ring.

Another explored pathway involves the reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide, which led to two migrations and the displacement of both the methoxy (B1213986) group and the thiolate unit, ultimately forming dioctyl ketone after oxidation, albeit in low yields. cardiff.ac.uk The yield was limited due to the competing thiophilic addition of the lithiating agent. cardiff.ac.uk Researchers attempted to induce a third migration by using trifluoroacetic anhydride to trigger a Pummerer rearrangement before oxidation, which could lead to trioctylmethanol. cardiff.ac.uk

Ring-cleavage reactions also represent a form of derivatization. The 1,2-dithiane 1,1-dioxide ring can be cleaved by a thiolate ion, resulting in a disulfide sulfinate. researchgate.net

The table below summarizes key derivatization reactions investigated for cyclic dithiane oxides.

| Starting Material | Reagents | Product after Work-up | Yield (%) | Citation |

| trans-1,2-Dithiane-4,5-diol diacetate | Oxidation agent | trans-1-Oxo-1,2-dithiane-4,5-diol diacetate | Not specified | researchgate.net |

| cis-1,2-Dithiane-4,5-diol diacetate | Oxidation agent | cis-1-Oxo-1,2-dithiane-4,5-diol diacetate | Not specified | researchgate.net |

| 2-Chloro-1,3-dithiane-1,3-dioxide | 1. Lithiating agent 2. Trioctylborane 3. Oxidation | Nonanoic acid | 50 | cardiff.ac.uk |

| 2-Methoxy-1,3-dithiane-1-oxide | 1. Lithiating agent 2. Trioctylborane 3. Oxidation | Dioctyl ketone | up to 31 | cardiff.ac.uk |

| 2-Methoxy-1,3-dithiane-1-oxide | 1. Lithiating agent 2. Trioctylborane 3. Trifluoroacetic anhydride 4. Oxidation | Trioctylmethanol | Very low | cardiff.ac.uk |

| 1,2-Dithiane 1,1-dioxide | Thiolate ion | Disulfide sulfinate | Not specified | researchgate.net |

Conformational Analysis and Stereochemical Principles of 1 Oxo 1,2 Dithiane Systems

Theoretical Approaches to Conformational Landscape Exploration

The conformational landscape of 1-oxo-1,2-dithiane and related cyclic sulfoxides is effectively explored through a variety of theoretical computational methods. These approaches provide detailed insights into the geometry, stability, and electronic properties of different conformers, which can be challenging to determine experimentally.

Post-Hartree-Fock Methods (e.g., MP2, B3LYP) for Refined Energy Calculations

To obtain more accurate energy calculations, post-Hartree-Fock methods are essential. These methods build upon the initial HF geometry optimizations to provide a more refined understanding of the conformational energetics.

One widely used post-Hartree-Fock method is Møller-Plesset perturbation theory, typically at the second order (MP2). Single-point energy calculations at the MP2/6-31G//HF/6-31G level are commonly performed to account for electron correlation. tandfonline.comresearchgate.net These calculations have been instrumental in determining the relative stabilities of different conformers of cyclic sulfoxides. For example, MP2 calculations have shown that the axial conformation of this compound is significantly more stable than its equatorial form. tandfonline.comresearchgate.net

Hybrid density functional theory (DFT) methods, such as B3LYP, also play a crucial role in refining energy calculations. The B3LYP functional, often paired with a larger basis set like 6-311G(2df,p), is used for single-point total energy calculations on the HF-optimized geometries. tandfonline.comresearchgate.net This approach combines the strengths of both HF and DFT, offering a balance of accuracy and computational cost. The B3LYP/6-311G//HF/6-31G* level of theory has been applied to study the conformational energies of this compound and other related compounds. tandfonline.com

Density Functional Theory (DFT) Applications in Conformational Energetics

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the conformational energetics of dithiane systems. acs.org The B3LYP functional, in particular, has been shown to provide reliable results for the energetics and structural properties of these molecules. acs.orgmdpi.com For instance, DFT calculations at the Becke3LYP/6-31G(d,p) level have been used to probe the conformational preferences of substituted 1,3-dithianes. acs.org

DFT methods are also employed to study the electronic properties and intermolecular interactions that influence conformational stability. For example, Natural Bond Orbital (NBO) analysis, performed using DFT calculations, can reveal key stereoelectronic interactions, such as hyperconjugation, that contribute to the preference of one conformer over another. mdpi.com In the context of 1,3-dithiane (B146892) sulfoxide (B87167), DFT calculations have been used to investigate the role of nS → σ*(C-S(O)) hyperconjugation and repulsive electrostatic interactions between the sulfur atoms. nih.govacs.org These detailed electronic analyses, made possible through DFT, provide a deeper understanding of the factors governing the conformational landscape of this compound and its analogues.

Conformational Isomerism: Chair and Twist Forms of the Dithiane Ring

The six-membered ring of this compound, similar to cyclohexane, can adopt several conformations, with the chair and twist forms being the most significant. The chair conformation is generally the most stable due to minimized angle and torsional strain. researchgate.net However, the presence of the sulfoxide group introduces additional stereochemical considerations, leading to distinct axial and equatorial isomers.

Energy Differences and Relative Stabilities of Axial versus Equatorial Sulfoxide Conformations

Theoretical calculations have been crucial in determining the relative stabilities of the axial and equatorial conformations of the sulfoxide group in this compound. Studies employing ab initio and DFT methods have consistently shown a strong preference for the axial orientation of the S=O bond.

According to MP2/6-31G//HF/6-31G calculations, the axial conformation of this compound is more stable than the equatorial form by a significant 20.0 kJ mol⁻¹. tandfonline.comresearchgate.net This preference for the axial conformer is a notable feature of this system. Further investigations using MP2/6-311+G//MP21/6-311+G calculations have reported a Gibbs free energy difference (ΔGax–eq) of 4.08 kcal mol⁻¹ (approximately 17.1 kJ mol⁻¹) between the axial and equatorial conformations, further supporting the dominance of the axial form. researchgate.net This pronounced stability of the axial conformer is also supported by variable-temperature NMR experiments, which suggest a ΔG° of at least 3.0 kcal/mol for the conformational equilibrium. researchgate.net

This preference can be contrasted with other cyclic sulfoxides. For instance, in 1-oxo-thiane, the axial conformer is also more stable, but by a smaller margin of 6.0 kJ mol⁻¹. tandfonline.comresearchgate.net In contrast, for 1-oxo-1,3-dithiane, the equatorial geometry is found to be more stable than the axial form by 3.0 kJ mol⁻¹. tandfonline.comresearchgate.net

Below is an interactive data table summarizing the calculated relative energies of axial versus equatorial conformations for this compound and related compounds.

| Compound | Method | More Stable Conformer | Energy Difference (kJ/mol) | Reference |

| This compound | MP2/6-31G//HF/6-31G | Axial | 20.0 | tandfonline.comresearchgate.net |

| This compound | MP2/6-311+G//MP21/6-311+G | Axial | 17.1 (ΔGax–eq) | researchgate.net |

| 1-Oxo-thiane | MP2/6-31G//HF/6-31G | Axial | 6.0 | tandfonline.comresearchgate.net |

| 1-Oxo-1,3-dithiane | MP2/6-31G//HF/6-31G | Equatorial | 3.0 | tandfonline.comresearchgate.net |

| 1-Oxo-1,4-dithiane | MP2/6-31G//HF/6-31G | Axial | 9.9 | tandfonline.comresearchgate.net |

Investigation of Energy Barriers for Conformational Interconversion (e.g., Ring Inversion)

The interconversion between different conformations, such as the chair-to-twist or chair-to-chair (ring inversion) process, involves surmounting an energy barrier. Theoretical calculations have provided valuable estimates for these barriers in related dithiane systems.

For the parent 1,2-dithiane (B1220274), ab initio calculations at the HF/6-31+G* level for geometry optimization and MP2/6-31+G//HF/6-31+G for single-point energy have been used to determine the energy barrier for the chair-to-twist interconversion. researchgate.net The calculated energy barrier for this process in 1,2-dithiane is 56.3 kJ mol⁻¹. researchgate.net This relatively high barrier indicates that the chair conformation is well-defined and does not easily convert to the twist form at room temperature. For comparison, the energy barrier for the chair-to-twist process in 3,3,6,6-tetramethyl-1,2-dithiane is even higher, at 72.8 kJ mol⁻¹. researchgate.net

While specific energy barriers for the ring inversion of this compound are not explicitly detailed in the provided search results, the data for the parent 1,2-dithiane suggests that the barrier would be substantial. The presence of the sulfoxide group would likely influence the transition state geometry and energy, but the fundamental process of ring inversion would still require significant energy input.

The following table presents calculated energy barriers for conformational interconversion in 1,2-dithiane.

| Compound | Process | Method | Energy Barrier (kJ/mol) | Reference |

| 1,2-Dithiane | Chair-to-Twist | MP2/6-31+G//HF/6-31+G | 56.3 | researchgate.net |

| 3,3,6,6-Tetramethyl-1,2-dithiane | Chair-to-Twist | MP2/6-31+G//HF/6-31+G | 72.8 | researchgate.net |

Stereochemical Elucidation and Diastereomeric Control in this compound Synthesis

The synthesis of 1-oxo-1,2-dithianes, which are six-membered heterocyclic compounds containing a sulfoxide group within a disulfide ring, presents significant stereochemical challenges. The sulfur atom of the sulfoxide is a stereocenter, meaning that even in an unsubstituted ring, the oxygen atom can be either axial or equatorial. In substituted derivatives, the potential for diastereomerism increases substantially. Consequently, the development of synthetic methods that allow for precise control over the stereochemical outcome is crucial, as is the unambiguous elucidation of the resulting stereostructures. Research in this area leverages a combination of stereocontrolled synthetic strategies and advanced analytical techniques to isolate and characterize specific diastereomers.

Stereochemical Elucidation

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, in this compound systems is fundamental to understanding their properties and reactivity. Several powerful analytical methods are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the conformation and configuration of 1-oxo-1,2-dithianes. cdnsciencepub.com In these systems, the six-membered ring typically adopts a chair conformation. The orientation of the sulfoxide oxygen (S=O) is a key stereochemical feature. Computational studies, such as ab initio molecular orbital calculations, indicate that the chair conformation with an axial S=O group is significantly more stable than the conformation with an equatorial S=O group. researchgate.net This preference for the axial orientation is a defining characteristic and influences the observed NMR spectra. cdnsciencepub.com For instance, in related 1,3-dithiane 1-oxides, the chemical shifts of ring protons and carbons are highly dependent on the S=O group's orientation, allowing for confident stereochemical assignment. rsc.org The analysis of proton-proton coupling constants (³JHH) can also provide detailed information about the dihedral angles within the ring, further confirming the chair conformation and the position of substituents.

Computational Modeling : Theoretical calculations, such as ab initio and Density Functional Theory (DFT) methods, are often used in conjunction with experimental data. researchgate.netresearchgate.net These calculations can predict the relative energies of different conformers and diastereomers, providing a theoretical basis for the observed product distributions in synthetic reactions. For example, calculations for this compound show the axial conformer to be more stable than the equatorial form by 20.0 kJ/mol. researchgate.net This theoretical insight supports experimental findings that the axial S=O conformer is predominant.

Other Techniques : While NMR is the primary tool, other methods can provide definitive proof of structure. X-ray crystallography, when suitable crystals can be obtained, offers unambiguous determination of the solid-state conformation and relative stereochemistry. For chiral, optically active samples, circular dichroism (CD) spectroscopy can be used to assign the absolute configuration at the stereogenic sulfur atom. researchgate.net

Table 1: Methods for Stereochemical Elucidation of this compound Systems

| Technique | Principle | Application/Example |

|---|---|---|

| ¹H & ¹³C NMR | Measures the magnetic properties of atomic nuclei to provide information on chemical environment, connectivity, and stereochemistry. | Used to determine the preferred chair conformation and the axial/equatorial orientation of the S=O group and other substituents. cdnsciencepub.comrsc.org |

| Computational Modeling | Uses quantum mechanics to calculate the energies and properties of different molecular structures. | Predicts the relative stability of conformers (e.g., axial vs. equatorial S=O), supporting experimental observations. researchgate.netresearchgate.net |

| X-ray Crystallography | Determines the precise arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Provides definitive proof of relative stereochemistry and solid-state conformation. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Used to assign the absolute configuration (R/S) of the chiral sulfur center in optically active samples. researchgate.net |

Diastereomeric Control in Synthesis

Achieving control over the formation of specific diastereomers is a central goal in the synthesis of complex 1-oxo-1,2-dithianes. This is typically accomplished through the stereoselective oxidation of a precursor 1,2-dithiane. The diastereoselectivity of this oxidation is influenced by the steric and electronic properties of the substrate and the choice of oxidizing agent.

The primary strategy for diastereomeric control is substrate-directed oxidation. In this approach, existing stereocenters on the 1,2-dithiane ring guide the incoming oxidizing agent to one face of the molecule, resulting in the preferential formation of one diastereomer.

Steric Hindrance : The oxidation of a substituted 1,2-dithiane generally occurs from the less sterically hindered face of the molecule. researchgate.net For example, the oxidation of a 1,2-dithiane bearing a bulky substituent will preferentially form the sulfoxide where the oxygen is trans to that substituent. This principle is well-established in the synthesis of related heterocyclic sulfoxides. researchgate.net

Directed Oxidation : In some cases, functional groups on the dithiane ring can direct the oxidant through hydrogen bonding or other non-covalent interactions, leading to high levels of diastereoselectivity.

A key example involves the oxidation of substituted 1,2-dithiane diols. The oxidation of trans- and cis-1,2-dithiane-4,5-diol (B3265139) diacetate gives the corresponding 1-monoxides, demonstrating that the stereochemistry of the starting material dictates the outcome of the oxidation. researchgate.net The choice of oxidizing agent is also critical. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) and sodium metaperiodate (NaIO₄) are commonly used, and their steric bulk and reaction mechanism can influence the diastereomeric ratio of the product. researchgate.net

Table 2: Principles of Diastereoselective Oxidation for this compound Synthesis

| Substrate | Principle of Control | Predicted Major Product | Relevant Findings |

|---|---|---|---|

| Substituted 1,2-Dithiane | Steric Approach Control : The oxidant approaches from the less sterically hindered face of the dithiane ring. | The diastereomer with the S=O group trans to the largest substituent. | In related systems, oxidation with m-CPBA or NaIO₄ affords primarily the trans-1-oxide. researchgate.net |

| trans-4,5-Disubstituted-1,2-dithiane | Substrate Control : The pre-existing stereochemistry of the substituents on the ring directs the oxidation. | Oxidation of trans-1,2-dithiane-4,5-diol diacetate yields the corresponding monoxide, preserving the relative stereochemistry. researchgate.net | The stereochemical integrity of the carbon backbone is maintained during sulfur oxidation. |

Advanced Spectroscopic Characterization Techniques for 1 Oxo 1,2 Dithiane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1-Oxo-1,2-dithiane, offering profound insights into its molecular framework and behavior. researchgate.netox.ac.uk

Application in Elucidating Molecular Structure and Connectivity

Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of this compound. The chemical shifts and coupling patterns of the methylene (B1212753) (CH₂) protons and the corresponding carbon signals provide a definitive map of the molecule's connectivity. researchgate.netorgsyn.org The proton NMR spectrum typically shows complex multiplets for the ring protons, while the ¹³C NMR spectrum reveals distinct signals for the carbon atoms adjacent to the sulfur atoms and those further down the chain. orgsyn.orgnih.gov This data confirms the presence of the 1,2-dithiane (B1220274) ring system.

| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Ring Protons | 2.0 - 4.0 | Shifts are highly dependent on the stereochemistry (axial/equatorial) and proximity to the S=O group. |

| ¹³C | C3, C6 | ~45 - 60 | Carbons directly attached to the sulfur atoms. |

| ¹³C | C4, C5 | ~20 - 30 | Carbons in the middle of the hydrocarbon chain. |

Determination of Stereochemistry and Diastereomeric Ratios via NMR Parameters

The stereochemistry at the sulfoxide (B87167) sulfur is a key feature of this compound. The oxygen atom can be oriented in either an axial or equatorial position relative to the chair-like conformation of the ring. These two stereoisomers have distinct NMR signatures. The axial conformer is generally found to be more stable. researchgate.netresearchgate.net The magnetic anisotropy of the S=O bond causes protons and carbons on the same side of the ring (syn) to be shielded (shifted to a lower ppm value) compared to those on the opposite side (anti). By analyzing these chemical shift differences and the proton-proton coupling constants, the dominant conformation and the stereochemistry at the sulfur atom can be unequivocally determined. researchgate.net

Dynamic NMR for Probing Conformational Exchange Processes

This compound is not a static molecule; its six-membered ring undergoes conformational exchange, primarily a chair-to-chair ring flip. numberanalytics.com Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures (VT-NMR), is a powerful tool to study this process. numberanalytics.comucl.ac.uk At low temperatures, the ring flip is slow on the NMR timescale, and separate signals for the axial and equatorial protons of a specific methylene group can be observed. As the temperature increases, the rate of exchange increases, causing these signals to broaden and eventually merge into a single averaged signal at the coalescence temperature. mdpi.com From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring-flipping process can be calculated, providing quantitative insight into the conformational flexibility of the molecule. ucl.ac.ukmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₄H₈OS₂ (136.2 g/mol ). nih.gov Under electron ionization (EI), the molecule fragments in predictable ways. Common fragmentation pathways include the loss of a sulfur monoxide (SO) radical, ethylene (B1197577) (C₂H₄), or other small neutral molecules. libretexts.orgspectroscopyonline.com These fragmentation patterns serve as a fingerprint to confirm the identity of the compound. researchgate.net

| m/z Value | Fragment Formula | Identity |

|---|---|---|

| 136 | [C₄H₈OS₂]⁺ | Molecular Ion (M⁺) |

| 88 | [C₄H₈S]⁺ | Loss of SO |

| 108 | [C₂H₄OS₂]⁺ | Loss of C₂H₄ |

| 72 | [C₄H₈]⁺ | Loss of S₂O |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography provides the most definitive and high-resolution structural information for this compound in the solid state. wikipedia.org This technique has been used to unequivocally confirm the molecule's three-dimensional structure, including precise bond lengths, bond angles, and torsional angles. consultorsalud.comnih.govresearchgate.net Studies have shown that this compound typically adopts a chair conformation in the crystal lattice. consultorsalud.com Crucially, X-ray crystallography allows for the unambiguous determination of the absolute configuration at the sulfoxide group, showing whether the S=O bond is in the more stable axial position or the equatorial position. consultorsalud.comrsc.org This technique was instrumental in confirming the structure of a cross-link formed by 1,2-dithiane-1-oxide with cysteine residues in the SOD1 protein. consultorsalud.com

Photoelectron Spectroscopy for Electronic Structure and Bonding Insights

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. berkeley.edumdpi.com While specific studies solely on this compound are less common, PES studies on related cyclic disulfides and sulfoxides provide valuable insights. researcher.liferesearchgate.net This technique can determine the ionization energies associated with removing electrons from specific molecular orbitals. rsc.org For this compound, PES can provide information on the energies of the lone pair orbitals on the sulfur atoms and the nature of the S-S and S-O bonds. By comparing experimental spectra with quantum chemical calculations, a detailed picture of the molecular orbital interactions and the electronic effects of the sulfoxide group on the disulfide bond can be constructed. mdpi.comrsc.org

Computational and Theoretical Chemistry of 1 Oxo 1,2 Dithiane

High-Level Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the molecular geometry and energetic landscape of 1-oxo-1,2-dithiane. These methods are crucial for understanding its conformational preferences and predicting its spectroscopic signatures.

Advanced Basis Set Selection and Computational Methodologies for Sulfur Chemistry

The accurate theoretical treatment of sulfur-containing compounds like this compound necessitates the use of robust computational methodologies and appropriate basis sets that can handle the complexities of sulfur's electron shell.

Studies on the conformational energies of six-membered cyclic sulfoxides, including this compound, have employed ab initio Hartree-Fock (HF) calculations with the 6-31G* basis set for geometry optimization. researchgate.netwisc.edu For more accurate single-point energy calculations on these optimized geometries, higher levels of theory such as Møller-Plesset perturbation theory (MP2) with the MP2/6-31G//HF/6-31G level and Density Functional Theory (DFT) have been utilized. researchgate.netwisc.eduresearchgate.net Specifically, the B3LYP functional combined with a larger basis set, B3LYP/6-311G(2df,p)//HF/6-31G*, has been reported for these calculations. researchgate.netwisc.edu The inclusion of polarization (d, p) and diffuse functions in basis sets is critical for describing the electronic structure of sulfur atoms accurately.

| Methodology | Basis Set | Purpose |

|---|---|---|

| Hartree-Fock (HF) | 6-31G | Geometry Optimization |

| Møller-Plesset (MP2) | MP2/6-31G//HF-31G | Single-Point Energy Calculation |

| Density Functional Theory (B3LYP) | B3LYP/6-311G(2df,p)//HF/6-31G | Single-Point Energy Calculation |

| Density Functional Theory (M06-2X) | 6-311++G(d,p) // 6-31+G(d,p) | FMO Energy Calculation |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

While specific computationally predicted NMR data for this compound are not extensively detailed in available research, the methodologies for such predictions are well-established. The prediction of NMR chemical shifts is commonly achieved using DFT calculations. rsc.orgresearcher.life The Gauge-Independent Atomic Orbital (GIAO) method is a standard and reliable approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. researcher.life

For a molecule like this compound, this process would involve first optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP with a basis set like 6-31G* or larger). Following optimization, a GIAO calculation would be performed to predict the ¹H and ¹³C NMR chemical shifts. researcher.life To improve accuracy, it is often necessary to average the results over a Boltzmann-weighted ensemble of low-energy conformations, which can be generated using molecular dynamics simulations. rsc.org This combined MD/DFT approach, sometimes referred to as CANDLE (Conformational Analysis from NMR and Density-functional prediction of Low-energy Ensembles), can provide theoretical chemical shifts that correlate well with experimental values, aiding in structural elucidation. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment.

Non-Adiabatic Molecular Dynamics for Photophysical Processes in Cyclic Systems

Specific studies employing non-adiabatic molecular dynamics to investigate the photophysical processes of this compound are not prominent in the surveyed scientific literature. In principle, such simulations are crucial for understanding the fate of the molecule after electronic excitation by light, including processes like internal conversion, intersystem crossing, and photochemical reactions. For cyclic systems, these simulations can reveal how ring strain and conformational flexibility influence the pathways of energy dissipation and potential ring-opening reactions upon photoexcitation. The theoretical investigation of the photodynamics of the related cyclic disulfide 1,2-dithiane (B1220274) has been noted, but similar detailed studies on its 1-oxo derivative are not as readily available. researchgate.net

Electronic Structure Analysis

Analysis of the electronic structure, particularly the frontier molecular orbitals, is fundamental to understanding the chemical reactivity and kinetic stability of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of chemical species. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insight into a molecule's ability to act as an electron donor or acceptor, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound (also referred to as 1,2-dithiane-1-oxide in some literature), the energies of the frontier orbitals have been computed. dntb.gov.ua Using the M06-2X/6-311++G(d,p) IEF-PCM H₂O// M06-2X/6-31+G(d,p) level of theory, the LUMO energy was calculated to be significantly lower than that of its non-oxidized counterpart, 1,2-dithiane. dntb.gov.ua The σ* orbital of this compound is reported to be 0.21 eV lower in energy than that of 1,2-dithiane, which enhances its reactivity toward nucleophiles and is consistent with its function as a cross-linking agent for thiols. dntb.gov.ua

| Compound | Orbital | Energy (eV) |

|---|---|---|

| 1,2-dithiane | LUMO | +1.76 |

| HOMO | -7.71 | |

| This compound | LUMO | -0.57 |

| HOMO | -8.21 |

Data sourced from patent literature describing calculations at the M06-2X/6-311++G(d,p) level. dntb.gov.ua

Charge Distribution and Bonding Character within the Thiosulfinate Group

The introduction of an oxygen atom to one of the sulfur atoms in the 1,2-dithiane ring dramatically alters the electronic environment of the disulfide bond, leading to a polarized and nuanced bonding arrangement. This polarization is a key determinant of the molecule's chemical behavior.

Charge Polarization: The most significant feature of the thiosulfinate group in this compound is the pronounced polarization of charge. The high electronegativity of the oxygen atom draws electron density away from the adjacent sulfur atom (S1), rendering it electrophilic. This, in turn, influences the electron density of the second sulfur atom (S2).

| Atom | Symbol | Partial Atomic Charge (a.u.) |

|---|---|---|

| Sulfinyl Sulfur | S1 | Positive (+) |

| Sulfide Sulfur | S2 | Slightly Negative/Neutral |

| Oxygen | O | Negative (-) |

A key interaction is the donation of electron density from a lone pair on the oxygen atom to the antibonding orbital of the S-S bond (nO -> σ*S-S). This interaction has several important consequences:

S-S Bond Lengthening and Weakening: The population of the S-S antibonding orbital leads to a lengthening and weakening of the S-S bond compared to that in the parent 1,2-dithiane. This pre-distortion of the S-S bond is thought to lower the activation energy for nucleophilic attack at the sulfinyl sulfur, contributing to the enhanced reactivity of cyclic thiosulfinates.

Increased Double Bond Character of the S-O Bond: The delocalization of the oxygen lone pair towards the S-S bond results in an increase in the double bond character of the S-O bond. This is reflected in a shorter S-O bond length than would be expected for a pure single bond.

| Bond | Description | Contributing Factors |

|---|---|---|

| S-S | Lengthened and weakened single bond | Hyperconjugation (nO -> σ*S-S) |

| S-O | Partial double bond character | Hyperconjugation (nO -> σ*S-S) |

Emerging Research Frontiers and Methodological Advancements in 1 Oxo 1,2 Dithiane Chemistry

Development of Enantioselective Synthetic Routes to Chiral 1-Oxo-1,2-dithiane

The synthesis of this compound with a specific stereochemistry at the sulfur atom is a significant challenge that is crucial for applications where chirality plays a key role, such as in pharmaceuticals and asymmetric catalysis. Enantioselective synthesis is a form of chemical synthesis that favors the formation of a specific enantiomer or diastereomer. wikipedia.org Research in this area focuses on creating the chiral sulfoxide (B87167) center with high levels of stereocontrol.

Key approaches include:

Asymmetric Oxidation: The most direct route involves the asymmetric oxidation of the parent sulfide, 1,2-dithiane (B1220274). This strategy employs chiral oxidizing agents or a combination of a stoichiometric oxidant and a chiral metal catalyst. The goal is to create a chiral environment that directs the oxygen atom to one of the lone pairs on a specific sulfur atom.

Diastereoselective Oxidation of Chiral Precursors: An effective method involves the oxidation of a pre-existing chiral 1,2-dithiane derivative. For instance, the oxidation of trans- and cis-1,2-dithiane-4,5-diol (B3265139) diacetate has been shown to yield the corresponding 1-monoxides. researchgate.net This oxidation provides a diastereoselective route to chiral this compound derivatives, where the stereochemistry of the starting material influences the stereochemical outcome of the oxidation.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to construct the target molecule. wikipedia.org A synthetic sequence could be designed starting from a chiral sulfur-containing building block, ensuring the desired stereochemistry is incorporated from the outset.

Table 1: Strategies for Enantioselective Synthesis of Chiral this compound Derivatives

| Synthetic Strategy | Description | Key Considerations | Relevant Precursors |

|---|---|---|---|

| Asymmetric Oxidation | Direct oxidation of 1,2-dithiane using a chiral oxidant or catalyst to induce enantioselectivity. | Choice of catalyst and oxidant; control of reaction conditions (temperature, solvent). | 1,2-Dithiane |

| Diastereoselective Oxidation | Oxidation of a 1,2-dithiane ring that already contains chiral centers. The existing stereocenters direct the oxidation to one face of the sulfur atom. researchgate.net | Synthesis of the chiral precursor; separation of diastereomers. | trans-1,2-Dithiane-4,5-diol diacetate researchgate.net |

| Chiral Pool Synthesis | Synthesis beginning from an enantiomerically pure starting material that contains the required sulfur functionality. wikipedia.org | Availability of suitable starting materials; maintaining stereochemical integrity throughout the synthesis. | Chiral amino acids (e.g., Cysteine), Chiral sulfoxides |

Exploration of Novel Reactivity with Organometallic Reagents and Catalytic Systems

The reactivity of the this compound ring system is being explored with a range of powerful nucleophiles, particularly organometallic reagents. These reagents, characterized by a carbon-metal bond, can act as potent nucleophiles and bases, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mmcmodinagar.ac.in

Research has shown that organolithium reagents are highly effective in reactions with related sulfur heterocycles like 1,3-dithianes. orgsyn.orgmdpi.com The reactivity of these organometallic species is often influenced by their aggregation state, which can be controlled by the choice of solvent. For example, additions of alkyllithium reagents have been observed to proceed more efficiently in non-polar solvents like toluene (B28343) compared to polar aprotic solvents like tetrahydrofuran (B95107) (THF). orgsyn.org This is attributed to the formation of higher aggregation states of the nucleophile in toluene, which can attenuate its reactivity and enhance selectivity. orgsyn.org

Catalytic systems are also being employed to modulate the reactivity of dithiane derivatives. Lewis acids, such as yttrium triflate, and Brønsted acids have been used to catalyze the formation of dithianes from carbonyl compounds. organic-chemistry.org For reactions involving this compound, catalytic systems could be designed to activate the molecule towards nucleophilic attack or to control the regioselectivity of ring-opening reactions.

Table 2: Reactivity of Dithiane Systems with Organometallic Reagents

| Reagent Class | Example | Potential Reaction Type with this compound | Key Findings/Considerations |

|---|---|---|---|

| Organolithium | n-Butyllithium | Nucleophilic attack at sulfur or adjacent carbon; ring-opening. | Reactivity and selectivity are solvent-dependent (Toluene vs. THF). orgsyn.org |

| Grignard Reagents | Ethylmagnesium Bromide | 1,2-addition to the sulfoxide group or other electrophilic sites. | Generally less reactive than organolithiums but offer good functional group tolerance. mmcmodinagar.ac.in |

| Organocuprates | Lithium Dimethylcuprate | Conjugate addition if an appropriate unsaturated derivative is used. | Known for softer nucleophilicity, favoring 1,4-addition pathways. mmcmodinagar.ac.in |

Advanced In Situ Spectroscopic Monitoring of this compound Reactions

Understanding the mechanism and kinetics of reactions involving transient species like this compound requires advanced analytical techniques that can monitor the reaction mixture in real-time. In situ spectroscopy allows scientists to observe reacting chemistry as it happens, providing critical data on reaction rates, intermediates, and endpoints without altering the system through sampling. mt.comspectroscopyonline.com

Recent studies have successfully used in situ ¹H NMR spectroscopy to investigate the kinetics of the enzymatic generation of related acyclic thiosulfinates. nih.govmdpi.com This method revealed fast conversion rates and allowed for the efficient tracking of both substrate consumption and product formation. nih.govmdpi.com Such techniques are directly applicable to studying the synthesis and subsequent reactions of this compound, offering a window into its stability and transformation pathways.

Beyond NMR, other powerful in situ techniques are being employed:

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can provide real-time structural information and are particularly useful for tracking changes in specific functional groups. spectroscopyonline.comuni-rostock.de A spectrometer can be coupled directly to a reactor to monitor the evolution of catalyst species and organic products, even under high pressure. uni-rostock.de

Time-Resolved X-ray Absorption Spectroscopy: At the frontier of spectroscopic analysis, ultrafast techniques are being used to probe molecular dynamics on the femtosecond timescale. Theoretical studies have highlighted the potential of using sulphur K-edge X-ray absorption spectroscopy to follow the ultrafast ring-opening dynamics of the parent 1,2-dithiane molecule after UV excitation. rsc.orgresearchgate.net This provides unprecedented insight into the fundamental bond-breaking processes.

Table 3: In Situ Spectroscopic Techniques for Monitoring Dithiane Reactions

| Technique | Type of Information Obtained | Application Example |

|---|---|---|

| ¹H NMR Spectroscopy | Quantitative kinetics, structural elucidation of reactants, intermediates, and products. | Monitoring the enzymatic generation of antifungal thiosulfinates. mdpi.com |

| FTIR/Raman Spectroscopy | Real-time tracking of functional group changes, catalyst speciation, and reaction progress. spectroscopyonline.com | Monitoring homogeneously catalyzed reactions like hydroformylations and hydrogenations. uni-rostock.de |

| Time-Resolved X-ray Absorption Spectroscopy | Probing ultrafast electronic and structural dynamics, such as bond cleavage. | Simulating the femtosecond ring-opening dynamics of 1,2-dithiane. rsc.org |

Integration of Machine Learning in Predictive Modeling of Conformational and Reactivity Profiles

The complexity of the this compound molecule, with its flexible six-membered ring and chiral sulfoxide group, makes predicting its three-dimensional structure and chemical behavior a significant computational challenge. Machine learning (ML) is emerging as a transformative tool to overcome these challenges, offering rapid and accurate predictions that complement or even replace traditional computational chemistry methods.

Recent breakthroughs demonstrate the power of ML in this field:

Predicting Spectroscopic Properties and Dynamics: A deep neural network (DNN) has been developed to simulate time-resolved spectroscopic signals from first-principles data. rsc.org This model was successfully applied to predict the sulphur K-edge X-ray absorption spectra during the ultrafast ring-opening of 1,2-dithiane, demonstrating that ML can accurately forecast the outcome of complex quantum dynamics at a fraction of the computational cost. rsc.org

Conformational Analysis: Machine-learned interatomic potentials (MLIPs) are being used to explore the conformational landscapes of complex molecules. chemrxiv.org These models, trained on high-level quantum mechanical data, can predict the relative energies of different conformers with high fidelity, enabling a thorough analysis of the preferred shapes of molecules like this compound.

Reactivity Prediction: Beyond structure, ML models are being developed to predict the outcomes of chemical reactions. Models like "Reactron" can predict not only the final products but also the step-by-step electron movements (i.e., the reaction mechanism) that lead to their formation. arxiv.org Such tools could be applied to this compound to explore its reactivity with a vast array of reagents, uncovering novel transformations and predicting potential byproducts without the need for extensive experimental work.

Table 4: Applications of Machine Learning in Dithiane Chemistry

| ML Application | Model/Approach | Predicted Property | Significance |

|---|---|---|---|

| Spectroscopy & Dynamics | On-the-fly Deep Neural Network (DNN) | Time-resolved X-ray absorption spectra. rsc.org | Enables simulation of ultrafast dynamics with reduced computational cost. rsc.org |

| Conformational Analysis | Machine-Learned Interatomic Potential (MLIP) | Relative conformer energies and optimized structures. chemrxiv.org | Overcomes challenges in sampling the complex conformational space of cyclic molecules. chemrxiv.org |

| Reactivity Prediction | Electron-based models (e.g., Reactron) | Reaction products and mechanistic pathways. arxiv.org | Allows for the exploration of vast chemical reaction spaces and the discovery of novel reactivity. arxiv.org |

Q & A

Basic: How to design a synthesis protocol for 1-Oxo-1,2-dithiane while accounting for its reactivity and stability?

Methodological Answer:

Begin by consulting validated chemical databases (e.g., REAXYS, PubChem) to review existing synthetic routes and their yields . Optimize reaction conditions (e.g., temperature, solvent polarity) to mitigate decomposition risks, as sulfur-containing compounds like this compound are prone to oxidation. Use one-step synthesis strategies with precursors validated for purity, and incorporate inert atmospheres (e.g., nitrogen) during sensitive steps . Validate intermediates via NMR and mass spectrometry to ensure structural integrity .

Advanced: How to resolve contradictions in reported biological activity data for this compound derivatives across studies?

Methodological Answer:

Apply systematic literature review frameworks (e.g., PICO) to categorize studies by assay type, concentration ranges, and biological targets . Cross-reference mechanistic data (e.g., enzyme inhibition kinetics from ) to identify confounding variables like solvent effects or assay interference from the dithiolane ring . Use meta-analysis tools to statistically reconcile discrepancies, prioritizing studies with transparent methodology and replication .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

Combine - and -NMR to confirm the dithiane ring and carbonyl group positions . Supplement with IR spectroscopy to validate the C=O stretch (~1700 cm) and sulfur-related vibrations. For purity assessment, employ HPLC with UV detection (λ = 250–300 nm) and compare retention times against standards . Mass spectrometry (ESI or EI) can further confirm molecular ion peaks and fragmentation patterns .

Advanced: How to computationally model the electronic structure and reactivity of this compound for drug design applications?

Methodological Answer:

Use density functional theory (DFT) with basis sets like B3LYP/6-311+G(d,p) to calculate electron density maps and frontier molecular orbitals . Validate models against crystallographic data (if available) or experimental reactivity profiles (e.g., nucleophilic attack sites). Incorporate solvent effects via implicit solvation models (e.g., PCM) and compare with in vitro assay results to refine predictions .

Basic: What strategies ensure a comprehensive literature review on this compound’s applications in medicinal chemistry?

Methodological Answer:

Leverage systematic search strings in databases (e.g., SciFinder, PubMed) using validated synonyms (e.g., "this compound," CAS No.) and Boolean operators . Filter results by relevance to biological targets (e.g., protease inhibition) and exclude non-peer-reviewed sources. Create a citation matrix to track key studies and their methodological rigor .

Advanced: How to evaluate the environmental fate and toxicity of this compound using regulatory frameworks?

Methodological Answer:

Adopt the U.S. EPA’s IRIS protocol for risk assessment, focusing on dose-response relationships and metabolite identification . Use computational tools (e.g., EPI Suite) to predict biodegradation pathways and bioaccumulation potential. Cross-validate with experimental ecotoxicity data (e.g., Daphnia magna assays) and prioritize studies adhering to OECD guidelines .

Basic: What experimental controls are critical when testing this compound’s stability under varying pH conditions?

Methodological Answer:

Include buffer-only controls to rule out non-specific degradation. Monitor pH dynamically using calibrated probes and validate with HPLC at timed intervals. Use radical scavengers (e.g., BHT) to isolate pH-driven vs. oxidative degradation mechanisms . Report stability metrics (e.g., t) in accordance with ICH guidelines .

Advanced: How to design a structure-activity relationship (SAR) study for this compound analogs targeting viral proteases?

Methodological Answer:

Synthesize analogs with systematic modifications (e.g., substituents at C3/C4) and assay against recombinant proteases (e.g., West Nile Virus NS2B-NS3) . Use molecular docking (e.g., AutoDock Vina) to correlate inhibitory activity () with binding energies. Apply multivariate regression to identify key steric/electronic parameters driving potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.